molecular formula C16H16N2O B2449284 3-Biphenyl-3-YL-piperazin-2-one CAS No. 1260637-31-7

3-Biphenyl-3-YL-piperazin-2-one

Cat. No. B2449284
CAS RN: 1260637-31-7
M. Wt: 252.317
InChI Key: FHCVDUWUATUCAH-UHFFFAOYSA-N
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Description

3-Biphenyl-3-YL-piperazin-2-one is a chemical compound that has gained attention in various research fields due to its unique properties and potential applications. It has a molecular formula of C16H16N2O and a molecular weight of 252.31 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl group attached to a piperazin-2-one group . The compound has a molecular formula of C16H16N2O and a molecular weight of 252.31 .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .

Scientific Research Applications

  • Antipsychotic Potential : Bhosale et al. (2014) investigated derivatives of biphenyl moiety linked with aryl piperazine for antipsychotic activity. They found significant anti-dopaminergic and anti-serotonergic activity in behavioral models, with some compounds showing a promising antipsychotic profile and lower potency for catalepsy induction (Bhosale et al., 2014).

  • Antidepressant and Antianxiety Properties : Kumar et al. (2017) synthesized a series of compounds including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds exhibited significant antidepressant and antianxiety activity in animal models (Kumar et al., 2017).

  • Allosteric Enhancers of A1 Adenosine Receptor : Romagnoli et al. (2008) synthesized and evaluated a series of derivatives as allosteric enhancers of the A1-adenosine receptor. They observed that the nature of substituents on the phenyl ring tethered to the piperazine influenced the allosteric enhancer activity significantly (Romagnoli et al., 2008).

  • Anti-Bone Cancer Activity : Lv et al. (2019) focused on the synthesis and evaluation of a heterocyclic compound with potential anti-bone cancer activity. They also used molecular docking to study its potential antiviral activity (Lv et al., 2019).

  • Pharmacological Evaluation : A study by Balaraju et al. (2019) on piperazine-1-yl-1H-indazole derivatives, including 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, highlighted the importance of these derivatives in medicinal chemistry. They also conducted docking studies for these compounds (Balaraju et al., 2019).

  • Antimicrobial Activity : Rajkumar et al. (2014) synthesized and evaluated 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives for their in vitro antimicrobial activities. Several synthesized compounds showed excellent antibacterial and antifungal activities (Rajkumar et al., 2014).

Mechanism of Action

While the exact mechanism of action for 3-Biphenyl-3-YL-piperazin-2-one is not explicitly mentioned in the available literature, piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Safety and Hazards

While specific safety and hazard information for 3-Biphenyl-3-YL-piperazin-2-one is not available, it’s important to handle all chemical compounds with care and appropriate protective measures. For instance, a similar compound, 1-(2-Pyrimidyl)piperazine, has hazard statements H315 - H319 - H335, indicating potential for skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions for research on 3-Biphenyl-3-YL-piperazin-2-one and similar compounds could involve further exploration of their biological and pharmaceutical activity. For instance, piperazine derivatives have been studied for their potential as antitubercular agents . Additionally, benzimidazole, a similar compound, has been identified as a promising pharmacophore in medicinal chemistry .

properties

IUPAC Name

3-(3-phenylphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16-15(17-9-10-18-16)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11,15,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCVDUWUATUCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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